Bis(4-chlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOCIFXUGBYCJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040699 |

Source

|

| Record name | p,p'-DDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-05-6 |

Source

|

| Record name | Bis(4-chlorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-chlorophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorophenyl)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-DDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(4-CHLOROPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U8S29G6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-chlorophenyl)acetic Acid (DDA)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bis(4-chlorophenyl)acetic acid, commonly known as DDA, is a molecule of significant interest across various scientific disciplines. Primarily recognized as the principal water-soluble metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT), DDA serves as a crucial biomarker for assessing human exposure to DDT and its derivatives.[1][2] However, the scientific narrative of DDA extends beyond its metabolic origins, with emerging research suggesting potential intrinsic biological activities, including immunomodulatory and anti-inflammatory properties. This guide, intended for the scientific community, provides a comprehensive technical overview of DDA, from its fundamental chemical structure and properties to detailed experimental protocols and its broader environmental and toxicological significance. Our objective is to furnish researchers and drug development professionals with a thorough and authoritative resource, explaining not just the methodologies but also the scientific rationale underpinning them, thereby facilitating further investigation into this multifaceted compound.

Chemical Identity and Physicochemical Properties

This compound is an organochlorine compound featuring a central acetic acid moiety substituted with two 4-chlorophenyl groups at the alpha-carbon position.[3] This structure imparts a notable lipophilicity, influencing its biological interactions and environmental fate.[4]

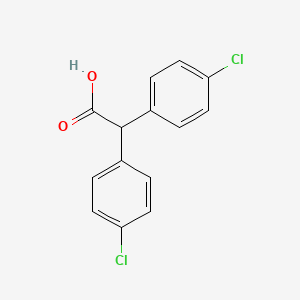

Chemical Structure

The definitive structure of DDA is 2,2-bis(4-chlorophenyl)acetic acid.

Molecular Formula: C₁₄H₁₀Cl₂O₂[3]

Canonical SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl

InChI Key: YIOCIFXUGBYCJR-UHFFFAOYSA-N

Physicochemical Data Summary

A compilation of key physicochemical properties of DDA is presented below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 281.13 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 167-169 °C | |

| Water Solubility | Low | [4] |

| Solubility in Organic Solvents | More soluble in organic solvents | [4] |

| logP | 4.0285 | [5] |

The Metabolic Journey: From DDT to DDA

The primary and most well-documented biological role of DDA is as a terminal metabolite of DDT. Understanding this metabolic pathway is fundamental to its application as a biomarker of exposure.

Metabolic Transformation Pathway

Following exposure, DDT undergoes a series of biotransformations in the body. The initial steps involve the conversion of DDT to either 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) or 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). DDD can then be further metabolized through a series of oxidation steps to ultimately yield the water-soluble DDA, which is then excreted in the urine.[6] This metabolic conversion is a detoxification process, transforming the lipophilic DDT into a more readily excretable compound.

Caption: Metabolic pathway of DDT to its primary urinary metabolite, DDA.

Synthesis and Experimental Protocols

For research purposes, the availability of pure DDA is essential. This section details a common laboratory synthesis method and outlines analytical protocols for its detection and quantification.

Laboratory Synthesis of this compound

A robust and frequently cited method for the synthesis of DDA involves the hydrolysis of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (a purified grade of DDT). The rationale for this approach lies in the relative stability of the trichloromethyl group of DDT and its susceptibility to hydrolysis under strong alkaline conditions at elevated temperatures, which facilitates the conversion to the corresponding carboxylic acid.

Materials:

-

1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified DDT)

-

Diethylene glycol

-

Potassium hydroxide (KOH)

-

20% Sulfuric acid (H₂SO₄)

-

Activated carbon (Norit)

-

95% Ethanol

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction vessel, create a mixture of 400 ml of diethylene glycol and 49.5 g (0.14 mole) of purified DDT.

-

Saponification: Add 84 g (1.5 moles) of potassium hydroxide to the mixture. The large excess of KOH is crucial to drive the hydrolysis reaction to completion. Heat the mixture to 130-140°C and maintain this temperature for 30 minutes with stirring. This step facilitates the saponification of the trichloromethyl group.

-

Hydrolysis: After the initial saponification, add 50 ml of water to the reaction mixture and continue heating for an additional 5 hours. The presence of water is essential for the hydrolysis of the intermediate to the carboxylate salt.

-

Acidification and Precipitation: Cool the reaction mixture and dilute it with 1 liter of water. Carefully acidify the solution with 20% sulfuric acid until it is acidic to Congo red indicator paper. This protonates the carboxylate salt, causing the DDA to precipitate out of the solution.

-

Purification:

-

Filter the crude DDA precipitate.

-

Dissolve the precipitate in 500 ml of 95% ethanol.

-

Add 5 g of activated carbon (Norit) to the ethanolic solution and heat to boiling. The activated carbon serves to adsorb colored impurities.

-

Filter the hot solution to remove the activated carbon.

-

Add 500 ml of hot water to the filtrate and allow it to cool slowly. This induces the recrystallization of DDA, yielding a purified product.

-

-

Drying: Collect the purified DDA crystals by filtration and dry them to a constant weight.

Analytical Quantification in Biological and Environmental Matrices

The accurate quantification of DDA is paramount for its use as a biomarker and for environmental monitoring. The choice of analytical method is dictated by the matrix and the required sensitivity.

Gas chromatography coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) are the gold standard methods for the analysis of DDA in urine due to their high sensitivity and specificity.

Sample Preparation and Derivatization Protocol:

-

Rationale: DDA is a polar carboxylic acid and thus not readily amenable to direct GC analysis. Derivatization to a more volatile and less polar ester form is necessary. Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for this purpose as the resulting pentafluorobenzyl ester is highly responsive to the electron capture detector.

-

Acid Hydrolysis: Treat a urine sample with a mild acid to hydrolyze any potential conjugates of DDA.

-

Liquid-Liquid Extraction: Extract the DDA from the acidified urine into an organic solvent such as hexane.

-

Derivatization: Evaporate the hexane extract to dryness. Reconstitute the residue in a suitable solvent and react with pentafluorobenzyl bromide in the presence of a catalyst like diisopropylethylamine for 1 hour at room temperature.

-

Analysis: Analyze the resulting stable DDA-pentafluorobenzyl-ester derivative by GC-ECD or confirm its identity and quantify using GC-MS in selective ion monitoring (SIM) mode.

For rapid screening of DDA in soil, immunoassay-based methods can be employed. These methods offer a cost-effective and high-throughput alternative to chromatographic techniques for preliminary assessments.

EPA Method 4042: Soil Screening for DDT by Immunoassay:

-

Principle: This method utilizes a competitive enzyme-linked immunosorbent assay (ELISA). DDA in the soil extract competes with a DDA-enzyme conjugate for binding to a limited number of anti-DDT antibody binding sites immobilized on a solid phase. The amount of color produced is inversely proportional to the concentration of DDA in the sample.[4]

-

Extraction: Extract a soil sample with a suitable solvent as per the test kit manufacturer's instructions.

-

Assay: Add an aliquot of the soil extract and the DDA-enzyme conjugate to the antibody-coated wells.

-

Incubation and Washing: Allow the competitive binding reaction to occur. Wash away any unbound reagents.

-

Substrate Addition and Color Development: Add a chromogenic substrate that is acted upon by the enzyme part of the conjugate.

-

Interpretation: Compare the color intensity of the sample well to that of standards to estimate the concentration of DDA.[4] For precise quantification, chromatographic methods such as GC or LC-MS are recommended.[4]

Sources

- 1. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower [superpower.com]

- 2. 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 6. Biodegradation of DDT by Stenotrophomonas sp. DDT-1: Characterization and genome functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2-bis(4-chlorophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,2-bis(4-chlorophenyl)acetic acid (DDA), a significant metabolite of the pesticide DDT and a valuable molecule in its own right for research and as a building block. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies. The guide emphasizes the chemical principles underpinning these syntheses, provides detailed, actionable experimental protocols, and discusses alternative approaches, ensuring a thorough understanding of the topic.

Introduction: The Significance of 2,2-bis(4-chlorophenyl)acetic Acid (DDA)

2,2-bis(4-chlorophenyl)acetic acid, commonly known as DDA, is a diarylacetic acid derivative of significant scientific interest. Historically, it is most recognized as the primary water-soluble metabolite of the organochlorine pesticide 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT)[1]. As such, the detection of DDA in biological and environmental samples has been a key biomarker for assessing exposure to DDT. Beyond its role in toxicology and environmental science, DDA and its structural analogs are of interest in medicinal chemistry and materials science due to the presence of the diarylacetic acid motif.

The synthesis of DDA is crucial for obtaining pure standards for analytical and toxicological studies, as well as for providing a starting material for further chemical modifications. This guide will explore the most established and practical synthetic pathways to DDA, providing the necessary detail for their successful implementation in a laboratory setting.

Physicochemical Properties and Characterization Data

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and identification.

| Property | Value | Source |

| IUPAC Name | 2,2-bis(4-chlorophenyl)acetic acid | |

| Synonyms | DDA, Bis(p-chlorophenyl)acetic acid | |

| CAS Number | 83-05-6 | |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |

| Molecular Weight | 281.13 g/mol | |

| Melting Point | 167-169 °C | [2] |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data:

-

Mass Spectrum (Electron Ionization): The NIST Mass Spectrometry Data Center provides a reference mass spectrum for DDA, which is crucial for its unambiguous identification[3].

-

Infrared (IR) Spectrum: The IR spectrum of DDA will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Cl stretching vibrations in the aromatic region. A reference ATR-IR spectrum is available from Bio-Rad Laboratories, Inc..

Primary Synthetic Route: Alkaline Hydrolysis of DDT

The most direct and historically significant synthesis of DDA involves the alkaline hydrolysis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT). This method leverages the reactivity of the trichloromethyl group under basic conditions.

Reaction Mechanism

The conversion of DDT to DDA under alkaline conditions is a multi-step process. The reaction is initiated by a base-catalyzed dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(4-chlorophenyl)ethene (DDE)[4]. While DDE is a common environmental degradation product, in a laboratory setting with strong base and elevated temperatures, further reaction occurs. The subsequent steps involve the hydrolysis of the remaining geminal dichlorides to a carboxylic acid.

Caption: Mechanism of DDT conversion to DDA.

Causality Behind Experimental Choices

The choice of a high-boiling solvent like diethylene glycol is critical as it allows the reaction to be conducted at a temperature sufficient to drive the hydrolysis of the relatively stable intermediate. Potassium hydroxide is a strong base necessary to effect both the initial dehydrochlorination and the subsequent hydrolysis steps. The acidic workup is required to protonate the carboxylate salt formed in the basic reaction medium to yield the final carboxylic acid product. The use of activated carbon (Norit) is a standard technique for the removal of colored impurities, and recrystallization from ethanol-water is an effective method for purifying the final product.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the alkaline hydrolysis of DDT derivatives[2].

Materials:

-

1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (purified grade)

-

Diethylene glycol

-

Potassium hydroxide (pellets)

-

20% Sulfuric acid

-

Activated carbon (Norit)

-

95% Ethanol

-

Deionized water

Procedure:

-

In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 400 mL of diethylene glycol and 49.5 g (0.14 mole) of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane.

-

While stirring, carefully add 40 g (0.71 mole) of potassium hydroxide pellets.

-

Heat the mixture to reflux and maintain reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully, pour the cooled reaction mixture into 1 liter of water.

-

Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 20% sulfuric acid.

-

Collect the precipitated crude DDA by vacuum filtration and wash the filter cake with water.

-

Transfer the crude product to a beaker containing 500 mL of 95% ethanol and heat to boiling.

-

Add a small amount of activated carbon to the boiling solution and continue to heat for 10 minutes.

-

Hot-filter the solution to remove the activated carbon.

-

To the hot filtrate, add water dropwise until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the purified DDA crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a vacuum oven.

Expected Yield: 70-80%

Alternative Synthetic Route: Hydrolysis of bis(4-chlorophenyl)acetonitrile

An alternative and versatile approach to DDA involves the synthesis and subsequent hydrolysis of bis(4-chlorophenyl)acetonitrile. This two-step process offers flexibility and avoids the use of DDT as a starting material.

Synthesis of bis(4-chlorophenyl)acetonitrile

The key intermediate, bis(4-chlorophenyl)acetonitrile, can be prepared from 4,4'-dichlorobenzophenone.

Caption: Workflow for nitrile intermediate synthesis.

A more direct, though less common, method involves the nucleophilic substitution of bis(4-chlorophenyl)methane derivatives.

Hydrolysis of bis(4-chlorophenyl)acetonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred to avoid potential side reactions.

Detailed Experimental Protocol (Hydrolysis Step):

Materials:

-

bis(4-chlorophenyl)acetonitrile

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of bis(4-chlorophenyl)acetonitrile in 100 mL of ethanol.

-

Add a solution of 10 g of sodium hydroxide in 20 mL of water.

-

Heat the mixture to reflux and maintain reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in 100 mL of water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

Collect the precipitated DDA by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure DDA.

Other Synthetic Approaches

While the hydrolysis of DDT and the nitrile route are the most established methods, other synthetic strategies can be envisioned for the preparation of DDA, drawing from the broader field of organic synthesis.

-

Friedel-Crafts Reaction: In principle, DDA could be synthesized via a Friedel-Crafts reaction between chlorobenzene and a suitable two-carbon electrophile, such as dichloroacetyl chloride, followed by hydrolysis. However, controlling the selectivity and avoiding side reactions can be challenging[5].

-

Grignard Reaction: The reaction of a 4-chlorophenylmagnesium halide (a Grignard reagent) with diethyl oxalate, followed by hydrolysis and decarboxylation, could potentially yield DDA. Alternatively, the reaction of two equivalents of the Grignard reagent with a suitable electrophile could be explored[6].

These alternative routes are less documented for the specific synthesis of DDA and would likely require significant optimization.

Purification and Validation

Purification of the synthesized DDA is crucial to obtain a product of high purity suitable for analytical or further synthetic applications.

-

Recrystallization: As described in the protocols, recrystallization is the primary method for purifying crude DDA. A mixed solvent system, such as ethanol-water, is often effective. The choice of solvent should be based on the principle that the compound is sparingly soluble in the cold solvent but highly soluble in the hot solvent[7].

-

Characterization: The identity and purity of the synthesized DDA should be confirmed by a combination of analytical techniques:

-

Melting Point: A sharp melting point in the expected range (167-169 °C) is a good indicator of purity.

-

Spectroscopy: Comparison of the acquired ¹H NMR, ¹³C NMR, IR, and mass spectra with reference data will confirm the structure of the product.

-

Conclusion

This technical guide has detailed the primary and alternative synthetic routes for the preparation of 2,2-bis(4-chlorophenyl)acetic acid. The alkaline hydrolysis of DDT remains a direct and well-established method, while the synthesis via nitrile hydrolysis offers a versatile alternative. The provided experimental protocols are designed to be self-validating and offer a solid foundation for the successful synthesis of DDA in a research setting. As with any chemical synthesis, appropriate safety precautions should be taken, and the identity and purity of the final product should be rigorously confirmed through appropriate analytical techniques.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6730, 2,2-Bis(4-chlorophenyl)acetic acid. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for DDT, DDE, and DDD. [Link]

-

PrepChem. Synthesis of 4,4'-dichlorobenzophenone. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]

-

Mol-Instincts. bis(4-chlorophenyl)acetonitrile. [Link]

-

Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15880, (4-Chlorophenyl)acetic acid. [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

Reddit. Go-to recrystallization solvent mixtures. [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

National Institute of Standards and Technology. 2,2-Bis(4-chlorophenyl)acetic acid. [Link]

-

PubMed. The synthesis of 1,1,1,-trichloro-2,2-bis-(4-chlorophenyl-4-C14)-ethane. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

CABI Digital Library. Rapid screening method for DDT in milk with gas chromatography. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

-

National Institute of Standards and Technology. 2,2-Bis(4-chlorophenyl)acetic acid. [Link]

-

Wikipedia. 4,4'-Dichlorobenzophenone. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

ResearchGate. Sources of DDA formation after DDT exposure. [Link]

- Google Patents. Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.

-

National Institute of Standards and Technology. 2,2-Bis(4-chlorophenyl)acetic acid. [Link]

-

University of California, Irvine. Crystallization Solvents. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

-

SIELC Technologies. Bis(4-chlorophenyl)methane. [Link]

-

Zanco Journal of Pure and Applied Sciences. New and Developed Method to Prepare 1,1-Bis (4-chlorophenyl) ethanol and 1,1-Bis (4-chlorophenyl)-2,2,2-trichloroethanol. [Link]

-

EPA NEST. DDT Chemistry, Metabolism, and Toxicity. [Link]

-

YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for DDT, DDE, and DDD. [Link]

Sources

Physical and chemical properties of p,p'-DDA

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,2-bis(4-chlorophenyl)acetic Acid (p,p'-DDA)

Abstract

This technical guide provides a comprehensive examination of 2,2-bis(4-chlorophenyl)acetic acid (p,p'-DDA), the principal water-soluble metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). For decades, p,p'-DDA has served as a critical biomarker for assessing human and environmental exposure to DDT and its related compounds.[1][2][3] This document is structured to provide researchers, toxicologists, and drug development professionals with a detailed understanding of its core physicochemical properties, chemical reactivity, and the analytical methodologies essential for its quantification. We delve into the causality behind experimental choices, offering field-proven insights into its handling and analysis, thereby ensuring a trustworthy and authoritative resource.

Chemical Identity and Structure

p,p'-DDA is an organochlorine compound characterized by an acetic acid core with two 4-chlorophenyl substituents at the second position.[4] This structure is fundamental to its chemical behavior and its role as a terminal metabolite.

-

IUPAC Name: 2,2-bis(4-chlorophenyl)acetic acid[5]

-

Synonyms: p,p'-Dichlorodiphenylacetic acid, Bis(p-chlorophenyl)acetic acid, 4,4'-DDA, Di(p-chlorophenyl)acetic acid[4][5][6]

Caption: Chemical structure of 2,2-bis(4-chlorophenyl)acetic acid (p,p'-DDA).

Physicochemical Properties

The physical properties of p,p'-DDA dictate its environmental fate, bioavailability, and the analytical methods required for its detection. Its carboxylic acid functional group imparts a polarity that starkly contrasts with its lipophilic parent compounds, DDT and DDE. This increased polarity is the primary reason for its water solubility and subsequent excretion in urine.[7][8]

Summary of Quantitative Data

The following table consolidates the key physicochemical properties of p,p'-DDA from authoritative sources.

| Property | Value | Source(s) |

| Appearance | White crystals | [4] |

| Melting Point | 167-169 °C | [4][5] |

| Boiling Point | 403.8 ± 35.0 °C (Predicted) | [5] |

| Density | 1.2624 g/cm³ (Rough Estimate) | [4] |

| pKa | 4.51 ± 0.10 (Predicted) | [4] |

Solubility Profile

Understanding the solubility of p,p'-DDA is critical for both in vivo and in vitro studies. Its characterization as the "water-soluble" metabolite of DDT is a cornerstone of its toxicological profile.[1][3][8]

-

Aqueous Solubility: p,p'-DDA is sparingly soluble in aqueous buffers.[9] This property, while limited, is significantly greater than that of DDT and facilitates its transport in the bloodstream and excretion via the kidneys, a process mediated by the organic acid transport system.[8]

-

Organic Solvent Solubility: It is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF), with a solubility of approximately 10 mg/mL.[9] This is a crucial consideration for preparing stock solutions for analytical standards and experimental assays.

Directly dissolving p,p'-DDA in aqueous buffers is inefficient. A more reliable and reproducible method involves first creating a concentrated stock solution in an organic solvent.

Protocol for Solubilization:

-

Dissolve the crystalline p,p'-DDA in ethanol to a known concentration (e.g., 10 mg/mL).

-

Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

For preparing an aqueous working solution, dilute the ethanol stock with the aqueous buffer of choice. A 1:2 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.15 mg/mL.[9]

-

Causality: The ethanol acts as a co-solvent, overcoming the initial energy barrier to dissolution in the aqueous phase.

-

Trustworthiness Note: It is strongly recommended not to store the final aqueous solution for more than one day to avoid precipitation and potential degradation.[9]

Chemical Reactivity and Metabolic Fate

The chemical nature of p,p'-DDA is defined by its diphenylacetic acid structure. It is the terminal product of a specific metabolic pathway designed to increase the polarity of DDT and its intermediates to facilitate excretion.

Metabolic Formation Pathway

p,p'-DDA is not an environmental contaminant in its own right but is formed in vivo from its precursors, p,p'-DDT and p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). The transformation involves aliphatic oxidation and is a key detoxification step.[3][10]

Caption: Metabolic conversion of p,p'-DDT to the excretable metabolite p,p'-DDA.

Chemical Stability and Derivatization

As a carboxylic acid, p,p'-DDA is a relatively stable molecule. However, its polarity and low volatility present challenges for certain analytical techniques, particularly Gas Chromatography (GC).[3][11] To overcome this, the carboxylic acid group is typically converted into a less polar, more volatile ester. This process, known as derivatization, is a cornerstone of p,p'-DDA analysis.

The most common and effective method involves esterification using pentafluorobenzyl bromide (PFBBr) in the presence of a base like diisopropylethyl amine (DIPEA).[1][7][11] This reaction produces a stable DDA-pentafluorobenzyl-ester derivative that is highly amenable to GC analysis, especially with an electron capture detector (ECD), which is very sensitive to the electronegative fluorine atoms.[1][3][11]

Core Experimental Protocol: Quantification in Urine via GC-MS

The quantification of p,p'-DDA in urine is the gold standard for assessing recent or ongoing exposure to DDT.[2] The following protocol is a self-validating system, synthesized from established methodologies, that ensures specificity and sensitivity.[1][3][11]

Caption: Experimental workflow for the analysis of p,p'-DDA in urine by GC-MS.

Step-by-Step Methodology

1. Sample Preparation & Extraction:

-

Rationale: This step isolates the DDA from the complex urine matrix and prepares it for derivatization.

-

Protocol:

-

To a 25 mL urine subsample, adjust the pH to <2 using 6 N HCl. This protonates the carboxylate, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction by adding 8 mL of hexane and vortexing vigorously. Repeat the extraction three times.[11]

-

Pool the organic (hexane) phases and dry over anhydrous sodium sulfate to remove residual water.

-

Concentrate the organic extract to dryness under a gentle stream of nitrogen.[11]

-

2. Derivatization:

-

Rationale: To increase volatility and detector sensitivity for GC analysis. The reaction can proceed efficiently at ambient temperature, simplifying the workflow.[11]

-

Protocol:

-

To the dried extract, add 400 µL of 2% (v/v) pentafluorobenzyl bromide (PFBBr) in hexane and 200 µL of 2% (v/v) diisopropylethyl amine (DIPEA) in hexane.[11]

-

Allow the reaction to proceed for 1 hour at room temperature.[3][11]

-

After the reaction is complete, evaporate the reactants to dryness under nitrogen.

-

Reconstitute the final residue in a known volume (e.g., 0.4 mL) of ethyl acetate for GC-MS injection.[11]

-

3. GC-MS Analysis:

-

Rationale: Provides definitive identification and quantification through mass-to-charge ratio analysis.

-

Protocol:

-

Injector: Set to 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Detector: Mass Spectrometer operating in Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Key ions for the DDA-PFB ester should be monitored.

-

Quantification: Generate a standard curve using derivatized analytical standards of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.

-

Concluding Remarks

p,p'-Dichlorodiphenylacetic acid (p,p'-DDA) is more than a simple metabolite; it is a critical tool in the fields of toxicology, environmental science, and public health. Its unique physicochemical properties—particularly its enhanced water solubility compared to its parent compounds—are the very reason for its utility as a biomarker of DDT exposure. A thorough understanding of its chemical identity, physical characteristics, and the nuances of its analytical quantification is essential for any scientist working in these areas. The methodologies and data presented in this guide are designed to provide a robust, reliable, and technically sound foundation for future research and development endeavors involving this significant compound.

References

-

Title: Bovine adrenal cortex transformations of mitotane [1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane; o,p'-DDD] and its p,p'- and m,p'-isomers Source: PubMed URL: [Link]

-

Title: Table 4-2, Physical and Chemical Properties of p,p'- and o,p'-DDT, DDE, and DDDa Source: NCBI URL: [Link]

-

Title: Methyl bis(p-chlorophenyl)acetate | C15H12Cl2O2 | CID 346996 Source: PubChem URL: [Link]

-

Title: P,P'-ddd | C14H10Cl4 | CID 6294 Source: PubChem URL: [Link]

-

Title: 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans Source: PubMed URL: [Link]

-

Title: DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant Source: Environmental Science & Technology URL: [Link]

-

Title: Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples Source: MDPI URL: [Link]

-

Title: 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism Source: SciSpace URL: [Link]

-

Title: Bis(4-chlorophenyl)acetic acid | C14H10Cl2O2 | CID 6730 Source: PubChem URL: [Link]

-

Title: 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Environmental Toxin Test Source: Superpower URL: [Link]

-

Title: CAS No : 83-05-6 | Chemical Name : 4,4´-DDA Source: Pharmaffiliates URL: [Link]

-

Title: Renal Handling of the Polar DDT Metabolite DDA (2,2-bis[p-chlorophenyl] Acetic Acid) by Marine Fish Source: PubMed URL: [Link]

-

Title: (PDF) 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans Source: ResearchGate URL: [Link]

-

Title: o,p'-Dichlorodiphenylacetic acid | C14H10Cl2O2 | CID 36678 Source: PubChem URL: [Link]

-

Title: Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples Source: PMC - NIH URL: [Link]

-

Title: Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography Source: PubMed URL: [Link]

Sources

- 1. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower [superpower.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,4'-DDA | 83-05-6 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Renal handling of the polar DDT metabolite DDA (2,2-bis[p-chlorophenyl] acetic acid) by marine fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Bovine adrenal cortex transformations of mitotane [1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane; o,p'-DDD] and its p,p'- and m,p'-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Bis(4-chlorophenyl)acetic acid as a metabolite of DDT

An In-depth Technical Guide to Bis(4-chlorophenyl)acetic Acid (DDA) as a Metabolite of Dichlorodiphenyltrichloroethane (DDT)

Authored by: Gemini, Senior Application Scientist

Foreword

The legacy of Dichlorodiphenyltrichloroethane (DDT) is a complex tapestry of public health triumphs and environmental concerns. While its use has been drastically curtailed globally, the persistence of DDT and its metabolites continues to be a subject of intense scientific scrutiny. Among these metabolites, 2,2-bis(4-chlorophenyl)acetic acid (DDA) holds a unique and critical position. Unlike the highly lipophilic and persistent 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), DDA is a water-soluble product that represents a primary route of elimination from the body.[1] This guide provides a comprehensive technical overview of DDA, from its formation through the biotransformation of DDT to its significance as a biomarker, its analytical determination, toxicological profile, and environmental implications. It is intended for researchers, toxicologists, and public health professionals engaged in the study of persistent organic pollutants (POPs) and their impact on human and environmental health.

The Biotransformation of DDT: Pathways to Elimination and Persistence

The metabolism of DDT in vertebrates is characterized by two principal, yet divergent, pathways. The ultimate fate of the parent compound—either sequestration in adipose tissue or excretion—is determined by the initial metabolic steps.

One pathway involves the dehydrochlorination of DDT to form DDE, a highly stable and lipophilic metabolite.[2] DDE is notoriously persistent, bioaccumulates in fatty tissues, and is poorly eliminated from the body.[2][3] Crucially, DDE is not a precursor to DDA and represents a metabolic dead-end in terms of detoxification and excretion.[4][5]

The primary pathway for the detoxification and excretion of DDT involves its initial reductive dechlorination to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD).[2][4] This conversion is catalyzed primarily by cytochrome P450 (CYP) enzymes, with human recombinant CYP3A4 and CYP2B6 showing significant activity.[6] From DDD, a series of subsequent enzymatic reactions involving dechlorination, hydration, and oxidation lead to the formation of the water-soluble DDA, which is the major urinary metabolite of DDT.[6][7] This multi-step conversion from DDD to DDA proceeds through several intermediates, including 2,2-bis(chlorophenyl)-1-chloroethylene (DDMU), 2,2-bis(chlorophenyl)-1-chloroethane (DDMS), and 2,2-bis(chlorophenyl)ethanol (DDOH).[8][9] The resulting DDA is readily excreted in the urine, making its detection a reliable indicator of recent or ongoing exposure to the parent compound, DDT.[2][6][10]

Caption: Metabolic pathways of p,p'-DDT in vertebrates.

Toxicokinetics and Biomarkitoring

Absorption, Distribution, and Excretion

Following exposure to DDT via ingestion, inhalation, or dermal contact, it is absorbed and distributed throughout the body via the lymph and blood, ultimately accumulating in tissues proportionate to their lipid content.[6][7] While DDT and DDE are sequestered in fat, the metabolic conversion to DDA radically alters the compound's toxicokinetics.[6] As a water-soluble metabolite, DDA is not stored in adipose tissue but is efficiently eliminated.[1] The primary route of excretion for absorbed DDT is as DDA conjugates in the urine.[6] Elevated urinary excretion of DDA can be detected within 24 hours of a single oral dose of DDT.[6] This rapid transformation and excretion profile establishes urinary DDA as an invaluable, non-invasive biomarker for assessing current or recent DDT exposure, in contrast to serum or adipose DDE levels which reflect long-term cumulative body burden.[11]

Quantitative Data Summary

The analysis of DDA in human biological samples provides critical data for exposure assessment. The following table summarizes key quantitative parameters from biomonitoring studies.

| Parameter | Matrix | Population | Mean Concentration | Analytical Method | Reference |

| DDA Level | Urine | DDT Applicators (Spray Season) | 59 µg/L | GC-ECD / GC-MS | [11][12] |

| DDA Level | Urine | DDT Applicators (Post Season) | 11 µg/L | GC-ECD / GC-MS | [11][12] |

| Limit of Detection | Urine | - | 0.1 µg/L | GC-ECD | [11][12] |

| Limit of Detection | Urine | - | 2.0 µg/L | GC-MS | [11][12] |

Analytical Methodologies for DDA Quantification

The accurate quantification of DDA in biological and environmental matrices is fundamental to exposure assessment and toxicological research. Due to its polar, acidic nature, DDA is not directly amenable to standard gas chromatography (GC). Therefore, a derivatization step is required to convert it into a more volatile and less polar ester, making it suitable for GC analysis.

Core Principle: Derivatization for GC-MS Analysis

The most common and robust method involves the derivatization of DDA with pentafluorobenzyl bromide (PFBBr).[1][11] This reaction converts the carboxylic acid group of DDA into a stable DDA-pentafluorobenzyl-ester derivative. This derivative is highly volatile and possesses excellent electron-capturing properties, making it ideal for sensitive detection by Gas Chromatography with an Electron Capture Detector (GC-ECD) or confirmation and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] The use of GC-MS in selective ion monitoring (SIM) mode provides high specificity and confirmation of the analyte's identity.[1]

Caption: Standard workflow for urinary DDA analysis by GC-MS.

Experimental Protocol: Quantification of DDA in Human Urine

This protocol describes a validated method for the determination of DDA in urine using liquid-liquid extraction, PFBBr derivatization, and GC-MS analysis.[1][11]

1. Sample Preparation and Extraction:

- Thaw a 5 mL aliquot of urine to room temperature.

- Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-DDA) to correct for matrix effects and procedural losses.

- Add 1 mL of concentrated hydrochloric acid (HCl) to the urine sample to hydrolyze any DDA conjugates.

- Vortex the sample for 30 seconds.

- Perform a liquid-liquid extraction by adding 5 mL of hexane.

- Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.

- Carefully transfer the upper organic (hexane) layer to a clean glass tube.

- Repeat the extraction (steps 5-7) with a fresh 5 mL aliquot of hexane and combine the organic extracts.

- Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization:

- To the dried residue, add 100 µL of a PFBBr solution (e.g., 10% in acetone) and 50 µL of a catalyst such as diisopropylethylamine (DIPEA).

- Vortex the tube to ensure the residue is fully dissolved.

- Allow the reaction to proceed at room temperature for 1 hour.[11]

- After 1 hour, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.

- Reconstitute the final residue in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS injection.

3. GC-MS Instrumental Analysis:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

- Injection Volume: 1 µL, splitless mode.

- Inlet Temperature: 280°C.

- Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Ionization Mode: Electron Ionization (EI), 70 eV.

- Acquisition Mode: Selective Ion Monitoring (SIM). Monitor characteristic ions for the DDA-PFB ester and the internal standard.

4. Quantification and Quality Control:

- A calibration curve is constructed by analyzing standards of known DDA concentrations prepared in the same manner as the samples.

- The concentration of DDA in the urine sample is calculated based on the ratio of the peak area of the native DDA derivative to the peak area of the internal standard derivative, interpolated from the calibration curve.

- The use of a surrogate standard, added before extraction, is crucial to validate the efficiency of the entire analytical procedure, including recovery.[8] Recoveries should typically fall between 80-120%.

Toxicological Significance of DDA

While DDT and DDE are known endocrine disruptors with estrogenic activity, the toxicological profile of DDA is distinctly different. Studies investigating the endocrine effects of various DDT metabolites have revealed that DDA does not exhibit the same biological activities as its precursors.

Specifically, in vitro bioassays have shown that p,p'-DDA does not possess estrogenic activity.[13] Interestingly, some evidence suggests it may even have a moderate anti-estrogenic effect, capable of inhibiting the estrogenic activity of 17β-estradiol.[13] This is in stark contrast to other metabolites like p,p'-DDMS and p,p'-DDMU, which were found to have dose-dependent estrogenic potentials.[13] Furthermore, DDA, similar to DDE and DDD, does not appear to exhibit dioxin-like activities.[13] In studies on chromosomal damage in cell lines, DDA was found to be non-toxic at concentrations where DDT, DDE, and DDD showed genotoxic effects.[14] This suggests that the metabolic conversion of DDT to DDA is a true detoxification pathway, reducing not only the persistence but also the specific endocrine-disrupting toxicity of the parent compound.

Environmental Fate and Remediation

Despite being water-soluble, DDA has been identified as a persistent and neglected contaminant in aquatic systems.[8] Its presence in surface water and groundwater near former DDT application sites indicates its potential for leaching from contaminated soils and sediments.[8] The conversion of DDT and DDD residues in anaerobic sediment can be a long-term source of DDA contamination in waterways.[5][8]

The remediation of sites contaminated with DDT and its metabolites is a significant environmental challenge. Common strategies include:

-

Dredging: The physical removal of contaminated sediments, though it can be costly and risks resuspension of contaminants.[15][16]

-

Capping: An in-situ method where a clean layer of material (sand, clay, or reactive materials) is placed over the contaminated sediment to isolate it from the water column.[15][16]

-

Bioremediation: The use of microorganisms to degrade DDT and its metabolites. While DDE is highly resistant to further degradation, some bacterial strains can metabolize DDT through DDD to DDA and potentially further.[17][18] Enhancing this process through the addition of co-metabolites or specific microbial consortia is an active area of research.[15][19]

-

Phytoremediation: The use of plants to take up and either sequester or degrade contaminants from soil and water.[20]

Conclusion

This compound (DDA) is a pivotal metabolite in the toxicological and environmental narrative of DDT. It represents the primary detoxification and excretory pathway in vertebrates, making it an essential and reliable biomarker for assessing recent exposure. Its distinct physicochemical and toxicological properties—water solubility and a lack of the estrogenic activity characteristic of its precursors—underscore the importance of understanding the complete metabolic fate of persistent pollutants. The development of robust analytical methods for DDA has been critical for human biomonitoring and continues to inform public health assessments in regions where DDT is still in use or where legacy contamination persists. Future research should continue to focus on the long-term environmental fate of DDA and the optimization of remediation strategies to mitigate the lasting impact of DDT on global ecosystems.

References

-

U.S. National Library of Medicine. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. PubMed. [Link]

-

Environmental Health Perspectives. (n.d.). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. [Link]

-

National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for DDT, DDE, and DDD. [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD. NIH Bookshelf. [Link]

-

U.S. Environmental Protection Agency. (n.d.). DDT Chemistry, Metabolism, and Toxicity. EPA NEPS. [Link]

-

ResearchGate. (n.d.). Metabolism of DDT. [Link]

-

SciSpace. (n.d.). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism. [Link]

-

U.S. National Library of Medicine. (n.d.). Global surveillance of DDT and DDE levels in human tissues. PubMed. [Link]

-

Superpower. (n.d.). 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Environmental Toxin Test. [Link]

-

Healthmatters.io. (n.d.). 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden. [Link]

-

U.S. National Library of Medicine. (2011). Toxicity, dioxin-like activities, and endocrine effects of DDT metabolites--DDA, DDMU, DDMS, and DDCN. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D. [Link]

-

ResearchGate. (n.d.). Sources of DDA formation after DDT exposure. [Link]

-

eScholarship.org. (n.d.). DDA, A Water-Soluble DDT Metabolite, for Human Biomonitoring and Wildlife Exposure Surveillance. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxGuide for DDT, DDE, and DDD. [Link]

-

ResearchGate. (2009). (PDF) 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. [Link]

-

ResearchGate. (n.d.). (PDF) Remediation of DDT and Its Metabolites in Contaminated Sediment. [Link]

-

U.S. National Library of Medicine. (2012). DDT remediation in contaminated soils: a review of recent studies. PubMed. [Link]

-

Semantic Scholar. (n.d.). Remediation of DDT and Its Metabolites in Contaminated Sediment. [Link]

-

MDPI. (2023). Degradation of DDT by a Novel Bacterium, Arthrobacter globiformis DC-1: Efficacy, Mechanism and Comparative Advantage. [Link]

-

MDPI. (n.d.). Effect of In Situ Bioremediation of Soil Contaminated with DDT and DDE by Stenotrophomonas sp. Strain DXZ9 and Ryegrass on Soil Microorganism. [Link]

-

U.S. National Library of Medicine. (n.d.). DDE remediation and degradation. PubMed. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Global surveillance of DDT and DDE levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. DDA, A Water-Soluble DDT Metabolite, for Human Biomonitoring and Wildlife Exposure Surveillance [escholarship.org]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toxicity, dioxin-like activities, and endocrine effects of DDT metabolites--DDA, DDMU, DDMS, and DDCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Remediation of DDT and Its Metabolites in Contaminated Sediment | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. DDT remediation in contaminated soils: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DDE remediation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation pathway of DDA from DDT metabolism

An In-depth Technical Guide to the Metabolic Formation of DDA from DDT

Abstract

Dichlorodiphenyltrichloroethane (DDT), a legacy organochlorine insecticide, persists in the environment and bioaccumulates in organisms, posing significant toxicological risks. Understanding its metabolic fate is critical for assessing exposure, toxicity, and developing remediation strategies. This technical guide provides a comprehensive overview of the principal metabolic pathway leading to the formation of 2,2-bis(p-chlorophenyl)acetic acid (DDA), the primary water-soluble and excretable metabolite of DDT. We will dissect the multi-step enzymatic cascade, explore alternative and species-divergent pathways, detail the key enzymes involved, and provide validated experimental protocols for studying these biotransformations. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction: The Toxicological Legacy of DDT and the Significance of DDA

First synthesized in 1874, DDT's potent insecticidal properties were discovered in 1939, heralding a new era of chemical pest control and disease vector management, notably in combating malaria and typhus during World War II[1]. However, its chemical stability, lipophilicity, and resistance to degradation led to its widespread environmental persistence and bioaccumulation in the food chain[2][3]. These properties, coupled with evidence of eggshell thinning in birds and potential human health risks, including endocrine disruption, led to its ban in many countries, including the United States in 1972[1][2].

Despite its restricted use, human and environmental exposure continues from historical contamination and limited ongoing applications for disease control[1][2]. The metabolism of DDT is a slow process, with a half-life of years in the human body, where it is stored primarily in adipose tissue[2][3]. The biotransformation of the lipophilic parent compound, DDT, into more water-soluble metabolites is a crucial detoxification process that facilitates its excretion. The principal urinary metabolite, and thus a key biomarker of exposure, is 2,2-bis(p-chlorophenyl)acetic acid (DDA)[4][5][6]. The formation of DDA from DDT is not a single reaction but a complex, multi-step pathway primarily occurring in the liver. This guide elucidates the intricate journey from a persistent toxin to its excretable end-product.

The Core Metabolic Cascade: The Vertebrate Pathway from DDT to DDA

In vertebrates, particularly well-studied in rat models, the primary route to DDA does not proceed directly from DDT. Instead, it involves a series of sequential reductive and oxidative reactions. The initial and rate-limiting step is the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD)[5][6][7]. This is a critical divergence from another major metabolic fate of DDT, the dehydrochlorination to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a highly persistent metabolite that is not a significant precursor to DDA in most mammals[5][8].

The pathway from DDD to DDA has been elucidated through studies identifying a series of intermediates[7][9]. The proposed metabolic scheme is as follows:

-

Reductive Dechlorination: DDT is converted to DDD.

-

Dehydrochlorination: DDD is converted to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU)[5].

-

Intermediate Steps: DDMU undergoes further transformations, including the formation of 2,2-bis(p-chlorophenyl)ethanol (DDOH)[10][11].

-

Oxidation: The final steps involve the oxidation of the ethanol group of DDOH to an aldehyde and then to the carboxylic acid, DDA, which is then readily excreted, often in conjugated forms[5][6][9].

This sequence represents the primary detoxification route that leads to the elimination of the DDT carbon skeleton from the body.

Visualization of the Primary DDA Formation Pathway

The following diagram illustrates the sequential conversion of DDT to its primary excretable metabolite, DDA, in vertebrates.

Caption: Primary metabolic pathway of DDT to DDA in vertebrates.

Divergent Fates: The DDE Shunt and Other Pathways

While the DDD pathway is the main route to DDA, the metabolic landscape of DDT is complex. The most significant competing reaction is the dehydrochlorination of DDT to form DDE.

The DDT to DDE Pathway: In many organisms, including humans and certain insects, a major metabolic reaction is the conversion of DDT to DDE by the enzyme DDT-dehydrochlorinase[8][12]. DDE is exceptionally stable and lipophilic, leading to its long-term storage in adipose tissue, with a biological half-life of up to 10 years in humans[2]. Crucially, DDE is not on the metabolic route to DDA in mammals, making its formation a pathway to bioaccumulation rather than detoxification and excretion[5][8].

Microbial Degradation: Environmental microorganisms employ diverse pathways for DDT degradation. Under anaerobic conditions, the reductive dechlorination to DDD is a common initial step, similar to vertebrates[13][14]. However, subsequent steps can vary significantly, sometimes leading to complete mineralization to CO2, water, and chloride ions through intermediates like 4,4'-dichlorobenzophenone (DBP)[10][14][15].

Visualization of Competing Metabolic Fates

This diagram shows the initial metabolic split of DDT into two primary, functionally distinct metabolites: DDD (the precursor to excretable DDA) and DDE (a persistent, dead-end metabolite).

Caption: Initial competing metabolic pathways for DDT.

Key Enzymatic Players in DDT Metabolism

The biotransformation of DDT is catalyzed by several key enzyme families, primarily located in the liver.

| Enzyme Family | Specific Enzymes/Classes | Reaction Catalyzed | Significance |

| Cytochrome P450 (CYP) Superfamily | CYP2B, CYP3A (e.g., CYP3A4, CYP2B6)[5][6] | Reductive dechlorination of DDT to DDD; subsequent oxidative steps toward DDA[7][16]. | Catalyzes the critical first step of the main detoxification pathway leading to DDA. |

| DDT-Dehydrochlorinase (DDT-ase) | Carbon-halide lyase[12] | Dehydrochlorination of DDT to DDE. | A primary mechanism of insecticide resistance in some insects; leads to the formation of the highly persistent DDE metabolite. |

| Glutathione S-Transferases (GSTs) | Various isoforms | Dehydrochlorination of DDT to DDE[17][18]. | Can contribute to DDT resistance by metabolizing it to DDE, often working in concert with glutathione[17][19]. |

Cytochrome P450 (CYP) Isoforms: The conversion of DDT to DDD is primarily mediated by microsomal cytochrome P450 enzymes under anaerobic or low-oxygen conditions[7][16]. Studies using rat liver microsomes and human recombinant CYPs have identified isoforms such as CYP3A4 and CYP2B6 as being particularly active in this reductive dechlorination[5][6]. These enzymes are also believed to be involved in the subsequent oxidative steps that convert DDD intermediates into the final DDA product[9].

DDT-Dehydrochlorinase and Glutathione S-Transferases (GSTs): The conversion of DDT to DDE is a well-characterized mechanism of resistance in insects like houseflies[17]. This reaction is catalyzed by DDT-dehydrochlorinase, which is functionally a glutathione S-transferase[12][17]. GSTs utilize glutathione to catalytically remove a molecule of HCl from DDT, yielding DDE[17]. While this detoxifies DDT from an acute insecticidal perspective, in vertebrates it leads to a more persistent and bioaccumulative compound.

Experimental Methodologies for Elucidating the Pathway

The study of DDT metabolism relies on a combination of in vitro and in vivo models, coupled with sensitive analytical techniques.

Protocol: In Vitro DDT Metabolism Assay Using Rat Liver Microsomes

This protocol provides a framework for assessing the CYP-mediated conversion of DDT to its primary metabolites. The self-validating nature of this protocol lies in the inclusion of negative controls (no NADPH) and positive controls (known CYP inducers) to ensure the observed metabolism is enzymatic and specific.

1. Objective: To determine the in vitro rate of conversion of DDT to DDD and DDE by hepatic cytochrome P450 enzymes.

2. Materials & Reagents:

-

Pooled rat liver microsomes (commercially available or prepared from fresh tissue)

-

DDT, DDD, DDE analytical standards

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other quenching solvent

-

Hexane or other extraction solvent

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Experimental Procedure:

-

Step 1: Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice.

-

Rationale: Low temperature prevents premature enzyme activity.

-

Add 50 µL of 0.1 M phosphate buffer.

-

Add 10 µL of liver microsomes (final protein concentration ~0.5-1.0 mg/mL).

-

Add 1 µL of DDT solution in a suitable solvent (e.g., DMSO, final concentration ~10 µM).

-

-

Step 2: Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Rationale: Allows the substrate and enzyme to reach thermal equilibrium.

-

-

Step 3: Initiation of Reaction: Add 20 µL of the NADPH regenerating system to start the reaction. For the negative control, add buffer instead.

-

Rationale: CYPs require NADPH as a cofactor for their catalytic activity. The negative control validates that the reaction is NADPH-dependent.

-

-

Step 4: Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.

-

Step 5: Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile.

-

Rationale: The organic solvent precipitates proteins, halting all enzymatic activity.

-

-

Step 6: Extraction: Add an internal standard and 500 µL of hexane. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

-

Rationale: DDT and its metabolites are lipophilic and will partition into the organic hexane layer, separating them from the aqueous, protein-rich phase.

-

-

Step 7: Analysis: Carefully transfer the hexane supernatant to a new vial for GC-MS analysis. Quantify the amounts of DDD and DDE formed by comparing their peak areas to a standard curve.

Visualization of the Experimental Workflow

Caption: Workflow for an in vitro DDT metabolism assay.

Conclusion and Future Directions

The formation of DDA is the principal detoxification and elimination pathway for the persistent insecticide DDT in vertebrates. This process is a multi-step enzymatic cascade initiated by the cytochrome P450-mediated reductive dechlorination of DDT to DDD, which is then further oxidized to DDA. This pathway competes with the dehydrochlorination route that forms the highly stable and bioaccumulative DDE, a reaction that often predominates and represents a toxicological dead-end. A thorough understanding of the enzymes involved—primarily CYPs and GSTs—and the balance between these competing pathways is essential for accurately assessing the long-term health risks associated with DDT exposure.

Future research should focus on further characterizing the specific human CYP isoforms and their polymorphisms that influence the rate of DDA formation, which could help identify susceptible populations. Additionally, exploring the microbiome's contribution to DDT metabolism in vivo and developing advanced analytical techniques to detect a wider range of minor metabolites will provide a more complete picture of DDT's fate in biological systems.

References

-

U.S. Environmental Protection Agency. (n.d.). DDT Chemistry, Metabolism, and Toxicity. EPA National Service Center for Environmental Publications (NSCEP). [Link]

-

Clark, A. G., & Shamaan, N. A. (1984). Dehydrochlorination Mechanism of DDT Analogs Catalyzed by Housefly Enzyme. Journal of Biological Chemistry. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Figure 3-2, Proposed Metabolic Scheme Converting DDT to DDA, the Principal Metabolite Excreted in Rat Urine. In Toxicological Profile for DDT, DDE, and DDD. National Center for Biotechnology Information. [Link]

-

Wang, W., et al. (2021). Computational study on the detoxifying mechanism of DDT metabolized by cytochrome P450 enzymes. Journal of Hazardous Materials, 414, 125457. [Link]

-

Kitamura, S., et al. (2002). Reductive metabolism of p,p'-DDT and o,p'-DDT by rat liver cytochrome P450. Toxicology and Applied Pharmacology, 181(2), 125-131. [Link]

-

Daborn, P. J., et al. (2008). Metabolism of Imidacloprid and DDT by P450 CYP6G1 Expressed in Cell Cultures of Nicotiana Tabacum. Pest Management Science, 64(1), 65-73. [Link]

-

Wikipedia. (n.d.). DDT. [Link]

-

ResearchGate. (n.d.). Sources of DDA formation after DDT exposure. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for DDT, DDE, and DDD. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Metabolism of DDT. [Link]

-

International Agency for Research on Cancer. (2018). Mechanistic and Other Relevant Data. In DDT, Lindane, and 2,4-D. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. Insects, 12(3), 237. [Link]

-

Migo, V. P., et al. (2010). Degradation of dichlorodiphenyltrichloroethane (DDT) by bacterial isolates from cultivated and uncultivated soil. African Journal of Microbiology Research, 4(3), 184-192. [Link]

-

Fang, H., et al. (2016). Biodegradation of DDT by Stenotrophomonas sp. DDT-1: Characterization and genome functional analysis. Scientific Reports, 6, 21544. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for DDT, DDE, and DDD. [Link]

-

Prapanthadara, L., et al. (2000). Correlation of glutathione S-transferase and DDT dehydrochlorinase activities with DDT susceptibility in Anopheles and Culex mosquitos from northern Thailand. Southeast Asian Journal of Tropical Medicine and Public Health, 31(1), 111-121. [Link]

-

Wikipedia. (n.d.). DDT-dehydrochlorinase. [Link]

-

Cutright, T. J. (2012). Overview of the bioremediation and the degradation pathways of dDT. Journal of Environmental Science and Engineering, B 1, 1056-1064. [Link]

-

Bumpus, J. A., & Aust, S. D. (1987). Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 53(9), 2001-2008. [Link]

-

ResearchGate. (2011). Field Validation of Anaerobic Degradation Pathways for Dichlorodiphenyltrichloroethane (DDT) and 13 Metabolites in Marine Sediment Cores from China. [Link]

-

National Pesticide Information Center. (2000). DDT (Technical Fact Sheet). [Link]

-

ResearchGate. (2005). Occurrences and fate of DDT principal isomers/metabolites, DDA, and o,p'-DDD enantiomers in fish, sediment and water at a DDT-impacted Superfund site. [Link]

-

Perry, A. S., et al. (1970). Insect Metabolism of Insecticides, Separation and Purification of DDT-Degrading Enzymes from the Human Body Louse. Journal of Agricultural and Food Chemistry, 18(5), 913-918. [Link]

-

quantms. (n.d.). Data-dependent acquisition (DDA) quantification. [Link]

-

Liu, W., et al. (2023). The role and mechanisms of microbes in dichlorodiphenyltrichloroethane (DDT) and its residues bioremediation. Environmental Research, 216(Pt 3), 114757. [Link]

-

ResearchGate. (n.d.). Experimental workflow for DDA-imaging and automatic structural identification of detected lipids using ALEX¹²³. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Public Health Statement for DDT, DDE, and DDD. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for DDT, DDE, and DDD. [Link]

-

Waters Corporation. (n.d.). High Definition Data Directed Analysis (HD-DDA). [Link]

-

Qu, W., et al. (2004). Occurrence of DDA in DDT-contaminated sediments of the Southern California Bight. Marine Pollution Bulletin, 49(5-6), 469-475. [Link]

-

Feyereisen, R. (2015). The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors. Current Opinion in Insect Science, 10, 1-7. [Link]

-

Nakata, H., et al. (2022). Investigation of dichlorodiphenyltrichloroethane (DDT) on xenobiotic enzyme disruption and metabolomic bile acid biosynthesis in DDT-sprayed areas using wild rats. Environmental Pollution, 307, 119525. [Link]

-

Anaam, M. S. A. (2007). Method Development for the Detection of Dichlorodiphenyltrichloroethane (DDT) Metabolites in Meconium Using Gas Chromatography-Mass Spectrometry. EPrints USM. [Link]

-

ResearchGate. (n.d.). The role of glutathione transferases in herbicide metabolism. [Link]

-

Conn, S. J., et al. (2020). Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries. Journal of Proteome Research, 19(9), 3844-3852. [Link]

-

MDPI. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 24(8), 7435. [Link]

-

Dixon, D. P., et al. (2010). Roles for glutathione transferases in plant secondary metabolism. Phytochemistry, 71(4), 338-350. [Link]

Sources

- 1. npic.orst.edu [npic.orst.edu]

- 2. DDT - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of DDT by Stenotrophomonas sp. DDT-1: Characterization and genome functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DDT-dehydrochlorinase - Wikipedia [en.wikipedia.org]

- 13. academicjournals.org [academicjournals.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. journals.asm.org [journals.asm.org]

- 16. Reductive metabolism of p,p'-DDT and o,p'-DDT by rat liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Correlation of glutathione S-transferase and DDT dehydrochlorinase activities with DDT susceptibility in Anopheles and Culex mosquitos from northern Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and transport of bis(4-chlorophenyl)acetic acid

An In-Depth Technical Guide to the Environmental Fate and Transport of bis(4-chlorophenyl)acetic Acid (DDA)

Introduction: Unmasking the Legacy of DDT